Pyrithioxin dihydrochloride

概要

説明

準備方法

合成経路と反応条件: ピリチオキシン二塩酸塩は、ピリドキシン2分子をジスルフィド結合により結合させて合成されます。 反応には、適切な酸化剤の存在下でピリドキシンを酸化してジスルフィド架橋を形成することが含まれます .

工業生産方法: 工業的な設定では、ピリチオキシン二塩酸塩は、ピリドキシンを水に溶解し、その後酸化剤を加えてジスルフィド結合を形成することによって生成されます。 得られた化合物は、その後、結晶化と濾過プロセスによって精製されます .

化学反応の分析

Key Reaction Steps:

-

Thiol Group Formation :

Pyridoxine derivatives are modified to introduce thiol (-SH) groups at specific positions. -

Disulfide Bridge Formation :

Oxidation of thiol groups (e.g., using H₂O₂ or air) creates a covalent disulfide (-S-S- bond), linking two pyridoxine units . -

Salt Formation :

The resulting dimer reacts with hydrochloric acid to form the dihydrochloride salt .

Reaction Scheme:

| Reagent/Condition | Role | Reference |

|---|---|---|

| Pyridoxine hydrochloride | Starting material | |

| Activated manganese dioxide | Oxidizing agent for thiol coupling | |

| Hydrochloric acid (HCl) | Salt formation |

Stability and Decomposition

The compound’s disulfide bond and hydrochloride salt influence its stability:

Hydrolysis:

-

In aqueous solutions, the disulfide bridge may undergo reduction to thiols (-SH) under acidic or reductive conditions .

-

High humidity or elevated temperatures accelerate degradation .

Photodegradation:

-

Exposure to UV light can lead to cleavage of the disulfide bond, generating reactive sulfur species .

Metabolic Reactions

While primarily pharmacological, this compound undergoes metabolic transformations in vivo:

Reductive Metabolism:

-

Enzymatic reduction (e.g., glutathione) breaks the disulfide bond, releasing monomeric pyridoxine derivatives .

-

These metabolites participate in vitamin B₆-dependent pathways, such as amino acid and neurotransmitter synthesis .

| Metabolite | Biological Role | Reference |

|---|---|---|

| Pyridoxal 5'-phosphate | Coenzyme for amino acid metabolism | |

| 4-Pyridoxic acid | Inactive excretory product |

Analytical Characterization

Key techniques for reaction monitoring and structural validation:

Spectroscopic Data:

-

IR Spectrum : Peaks at 3400 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=N), and 500 cm⁻¹ (S-S bond) .

-

NMR (¹H) : Signals at δ 2.5 ppm (methyl groups), δ 4.2 ppm (hydroxymethyl), and δ 8.1 ppm (pyridine protons) .

Chromatography:

科学的研究の応用

Cognitive Enhancement

Clinical Applications in Cognitive Disorders

Pyrithioxin dihydrochloride has been studied for its potential benefits in cognitive disorders, especially in children with learning disabilities. A notable study conducted on 67 children aged 11 to 16 demonstrated the drug's effects on cognitive performance through a double-blind methodology. Although the study did not yield statistically significant improvements across all cognitive parameters, it suggested that pyrithioxin may exhibit varied effects among individuals, indicating a need for personalized approaches in treatment .

Mechanism of Action

While the exact mechanism remains unclear, pyrithioxin is believed to enhance cognitive functions by influencing neurotransmitter systems and metabolic pathways similar to vitamin B6. It is often referred to as a "psychoenergizer," utilized by psychiatrists and pediatricians for conditions including underachievement and developmental delays .

Neuroprotection

Research on Neuroprotective Effects

this compound has been investigated for its neuroprotective properties. A historic study from 1975 suggested its potential in protecting nerve cells during cerebral infarcts when combined with hyperventilation therapy. This area of research highlights pyrithioxin's role in mitigating neuronal damage and promoting recovery in various neurological conditions .

Analytical Standard

In scientific research, this compound serves as an important analytical standard due to its high purity and consistent properties. It is used as a reference point in experiments to ensure accuracy and reproducibility, particularly in studies involving metabolic processes and cellular functions.

Therapeutic Applications

Indications for Use

this compound has therapeutic indications that extend beyond cognitive disorders. It is used in the treatment of Alzheimer's disease, multi-infarct dementia, and rheumatoid arthritis. Its role in improving memory and cognitive function makes it a valuable option for patients suffering from these conditions .

Safety and Efficacy

The safety profile of pyrithioxin has been assessed, confirming its general safety when used under recommended conditions. However, further research is necessary to fully understand its long-term effects and efficacy across different populations .

Research Findings

| Study/Source | Focus Area | Findings |

|---|---|---|

| European Neurology (1975) | Neuroprotection | Suggested potential benefits in cerebral infarcts with hyperventilation |

| Nature (1980) | Cognitive Function | No significant overall improvements; variable effects noted among subjects |

| ResearchGate Review (2019) | Cognitive Disorders | Indicated effectiveness in improving cognition in adults with dementia |

作用機序

ピリチオキシン二塩酸塩は、血液脳関門を通過し、アセチルコリン、γ-アミノ酪酸、N-メチル-D-アスパラギン酸などのさまざまな神経伝達物質のシグナル伝達経路を調節することによって効果を発揮します . また、抗酸化剤および抗炎症剤としても作用し、血漿粘度を低下させ、脳血流を改善します .

類似の化合物:

ピリドキシン(ビタミンB6): ピリチオキシン二塩酸塩の親化合物.

エモキシン: もう1つの抗酸化剤および神経保護剤.

ピリスダノール: 認知能力向上に使用されています.

スルブチアミン: 認知能力を高める特性を持つチアミンの合成誘導体.

独自性: ピリチオキシン二塩酸塩は、ジスルフィド結合を持つため、血液脳関門を通過して脳機能に影響を与えることができます。 抗酸化剤と抗炎症剤の両方の作用により、他の類似化合物とは一線を画しています .

類似化合物との比較

Pyridoxine (Vitamin B6): The parent compound of pyrithioxin dihydrochloride.

Emoxypine: Another antioxidant and neuroprotective agent.

Pirisudanol: Used for cognitive enhancement.

Sulbutiamine: A synthetic derivative of thiamine with cognitive-enhancing properties.

Uniqueness: this compound is unique due to its disulfide linkage, which allows it to cross the blood-brain barrier and exert its effects on brain function. Its dual action as an antioxidant and anti-inflammatory agent further distinguishes it from other similar compounds .

生物活性

Pyrithioxin dihydrochloride, also known as pyritinol, is a semi-synthetic analog of vitamin B6 (pyridoxine) that has been extensively studied for its biological activities, particularly in cognitive enhancement and neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

This compound (chemical formula: C₁₆H₂₀N₂O₄S₂·2HCl) is characterized by its unique disulfide bridge that enhances its solubility and bioavailability compared to natural vitamin B6. Its mechanism of action primarily involves the modulation of neurotransmitter synthesis and function, particularly in enhancing cholinergic activity in the brain, which is crucial for cognitive processes such as memory and learning .

Clinical Applications

Cognitive Disorders : Pyrithioxin has been indicated for use in various cognitive disorders, including dementia, depression, schizophrenia, and learning disabilities. Clinical trials have demonstrated its efficacy in improving cognitive functions among children with learning disabilities. For instance, a study involving 67 children showed no significant average performance improvement across 22 cognitive parameters; however, increased variance in gainscores suggested potential benefits for specific subgroups .

Weight Management : Recent studies have explored the effects of pyridoxine hydrochloride (a related compound) on obesity-related parameters. In a randomized controlled trial with overweight women, supplementation resulted in significant reductions in body mass index (BMI), fat mass, and waist circumference compared to placebo groups .

Cognitive Function Studies

A notable study assessed the impact of pyrithioxin on cognitive functions in children with learning disabilities. The study employed a double-blind design where participants received either 300 mg/day of pyrithioxin or a placebo for six months. The results indicated variability in treatment effects among individuals but did not show consistent improvements across the tested parameters .

| Parameter | Pyrithioxin Group | Placebo Group | p-value |

|---|---|---|---|

| Average Cognitive Score Improvement | No significant change | No significant change | N/A |

| Variance in Gainscores | Higher variance observed | Lower variance | p < 0.05 |

Weight Loss Studies

In another study focusing on metabolic health, pyridoxine hydrochloride supplementation led to statistically significant improvements in various obesity-related metrics over an eight-week period:

| Variable | Pyridoxine Group (n=20) | Placebo Group (n=20) | p-value |

|---|---|---|---|

| Weight (kg) Week 0 | 75.95 ± 11.64 | 77.22 ± 8.00 | 0.37 |

| Weight (kg) Week 8 | 74.88 ± 11.41 | 77.55 ± 8.13 | 0.33 |

| BMI Week 0 (kg/m²) | 30.04 ± 4.52 | 30.20 ± 3.20 | 0.42 |

| BMI Week 8 (kg/m²) | 29.61 ± 4.43 | 34.63 ± 13.57 | 0.09 |

The results highlighted the compound's potential role in weight management through metabolic regulation .

Mechanistic Insights

This compound has been shown to influence several biological pathways:

- Neuronal Signaling : Enhances neurotransmitter release and receptor sensitivity.

- Metabolic Enzymes : Modulates enzymes involved in glucose metabolism and lipid profiles.

- Cell Cycle Regulation : Exhibits properties that may influence cell proliferation and apoptosis pathways.

特性

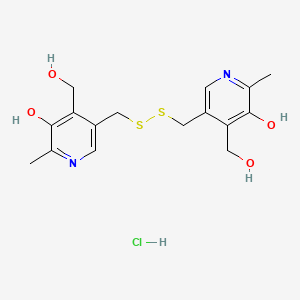

IUPAC Name |

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZWYHGGJOWGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046550 | |

| Record name | Pyrithioxin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10049-83-9 | |

| Record name | Pyrithioxin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyritinol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。